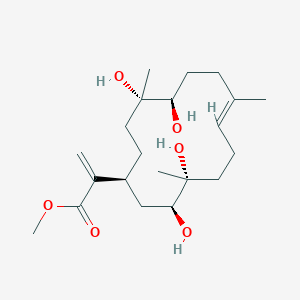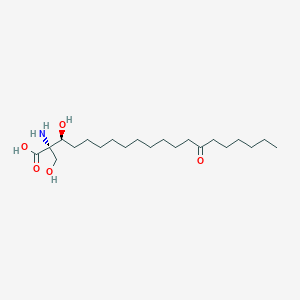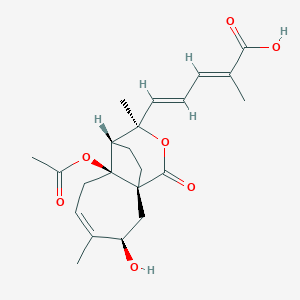![molecular formula C32H57N5O16P2 B1250936 N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid](/img/structure/B1250936.png)
N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EM-2487 is a small molecule drug known for its potent antiviral properties, particularly against Human Immunodeficiency Virus (HIV). It is produced by the bacterium Streptomyces sp. Mer-2487 and has shown significant inhibition of HIV-1 replication by targeting the tat gene products of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
EM-2487 is synthesized through a fermentation process involving the bacterium Streptomyces sp. Mer-2487. The fermentation conditions are optimized to maximize the yield of the compound. The isolation and purification of EM-2487 involve several chromatographic techniques to ensure the purity and potency of the final product .
Industrial Production Methods
The industrial production of EM-2487 follows a similar fermentation process on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the active compound. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of high-quality EM-2487 for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions
EM-2487 undergoes various chemical reactions, including:
Oxidation: EM-2487 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: EM-2487 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
EM-2487 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Investigated for its effects on viral replication and gene expression in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating HIV infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
EM-2487 exerts its antiviral effects by inhibiting the tat gene products of HIV-1. The tat protein is essential for the transcription of the viral genome, and its inhibition leads to a significant reduction in viral replication. EM-2487 selectively suppresses viral mRNA synthesis, thereby preventing the production of new viral particles .
Comparison with Similar Compounds
Similar Compounds
K-37: Another fluoroquinolone derivative with potent antiviral properties.
Enfuvirtide: A fusion inhibitor used in highly active antiretroviral therapy.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B
Uniqueness of EM-2487
EM-2487 is unique due to its selective inhibition of the tat gene products, which is a novel target for antiviral therapy. Unlike other antiviral agents that target viral enzymes or structural proteins, EM-2487 specifically interferes with viral gene expression, offering a new approach to antiviral treatment .
Properties
Molecular Formula |
C32H57N5O16P2 |
|---|---|
Molecular Weight |
829.8 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C32H57N5O16P2/c1-20(2)13-11-9-7-5-4-6-8-10-12-15-35(3)53-55(48,49)37(17-23(33)39)54(46,47)52-30-27(43)25(41)21(18-38)29(30)50-19-22-26(42)28(44)31(51-22)36-16-14-24(40)34-32(36)45/h14,16,20,22,25-28,30-31,38,41-44H,4-13,15,17-19H2,1-3H3,(H2,33,39)(H,46,47)(H,48,49)(H,34,40,45) |
InChI Key |
MTKDUTOCKQTOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCN(C)OP(=O)(N(CC(=O)N)P(=O)(O)OC1C(C(C(=C1OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O)O |
Synonyms |
EM 2487 EM-2487 EM2487 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,8R,8aS)-8-Acetoxy-5-chloro-3-[(1E,3E)-3,5-dimethyl-1,3-heptadienyl]-1,7,8,8a-tetrahydro-7-hydroxy-7-methyl-6H-2-benzopyran-6-one](/img/structure/B1250853.png)













